molecular formula C20H14Cl2N2O2S2 B12157055 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12157055
M. Wt: 449.4 g/mol
InChI Key: NBXBQJVEQUIJJQ-YZXVBUGESA-N
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Description

2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzamide and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidinone moiety is particularly important for its biological activity, as it can interact with various biomolecules, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
  • 2,4-dichloro-N-(3-nitrobenzylidene)aniline
  • 2,4-dichloro-6-(quinoline-8-ylimino)methyl)phenolate

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide stands out due to its unique combination of dichlorobenzamide and thiazolidinone moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific applications.

Biological Activity

The compound 2,4-dichloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a member of the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with phenylthiourea derivatives. The reaction conditions often include low temperatures followed by reflux to ensure complete conversion and yield of the desired product. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-710
T47D12
Vero>30

The compound showed a better cytotoxic profile compared to standard drugs like hydroxyurea, indicating its potential as an anticancer agent. The selectivity index was notably high against cancer cells compared to normal cells, suggesting a favorable therapeutic window.

The mechanism through which this compound exerts its anticancer effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to interact with various molecular targets:

  • PPARγ Activation : The compound acts as an agonist for PPARγ, a receptor implicated in glucose metabolism and adipocyte differentiation. This activation may contribute to its anticancer effects by influencing metabolic pathways within tumor cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, thereby inhibiting cellular proliferation .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Models : In vitro studies using MCF-7 and T47D cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis compared to controls .
  • Colon Cancer Studies : Further investigations revealed that derivatives of this compound exhibited micromolar inhibitory activity against colorectal cancer cell lines (HCT116 and SW480), reinforcing its potential as a broad-spectrum anticancer agent .

Properties

Molecular Formula

C20H14Cl2N2O2S2

Molecular Weight

449.4 g/mol

IUPAC Name

2,4-dichloro-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C20H14Cl2N2O2S2/c1-12(9-13-5-3-2-4-6-13)10-17-19(26)24(20(27)28-17)23-18(25)15-8-7-14(21)11-16(15)22/h2-11H,1H3,(H,23,25)/b12-9+,17-10-

InChI Key

NBXBQJVEQUIJJQ-YZXVBUGESA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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